molecular formula C18H21ClN2O2S B2971221 (E)-4-chloro-N,N-diethyl-N'-tosylbenzimidamide CAS No. 17260-43-4

(E)-4-chloro-N,N-diethyl-N'-tosylbenzimidamide

Cat. No.: B2971221
CAS No.: 17260-43-4
M. Wt: 364.89
InChI Key: CLRNQVPWTWKJOC-CZIZESTLSA-N
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Description

(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 4th position of the benzene ring, diethyl groups attached to the nitrogen atoms, and a tosyl group attached to the imidamide moiety

Scientific Research Applications

(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile, diethylamine, and p-toluenesulfonyl chloride.

    Formation of Benzimidamide: The first step involves the reaction of 4-chlorobenzonitrile with diethylamine under suitable conditions to form the corresponding benzimidamide intermediate.

    Tosylation: The benzimidamide intermediate is then subjected to tosylation using p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to yield (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide.

Industrial Production Methods

Industrial production of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidamide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzimidamides.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of benzimidamide and p-toluenesulfonic acid.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-diethylbenzimidamide: Lacks the tosyl group, which may affect its reactivity and biological activity.

    N,N-diethyl-N’-tosylbenzimidamide: Lacks the chloro group, which may influence its chemical properties and applications.

    4-chloro-N,N-dimethyl-N’-tosylbenzimidamide: Contains dimethyl groups instead of diethyl groups, which may alter its steric and electronic properties.

Uniqueness

(E)-4-chloro-N,N-diethyl-N’-tosylbenzimidamide is unique due to the presence of both the chloro and tosyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N,N-diethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-4-21(5-2)18(15-8-10-16(19)11-9-15)20-24(22,23)17-12-6-14(3)7-13-17/h6-13H,4-5H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRNQVPWTWKJOC-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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